molecular formula C24H33NO B14160294 alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol CAS No. 4082-38-6

alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol

Cat. No.: B14160294
CAS No.: 4082-38-6
M. Wt: 351.5 g/mol
InChI Key: OXTQHELIHQKFDF-UHFFFAOYSA-N
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Description

Alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol is a complex organic compound that belongs to the class of alpha-amino ketones This compound is characterized by its unique structure, which includes a cycloheptylmethylamino group and a benzhydrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol typically involves multi-step organic reactions. One common method includes the reaction of cycloheptylmethylamine with an appropriate alpha-hydroxy ketone under controlled conditions. The reaction may require the use of catalysts such as ruthenium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as refluxing with silica gel as a catalyst in methanol or using deep eutectic solvents have been reported to selectively produce the desired products with high efficiency .

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-(2-(Cycloheptylmethylamino)-1-methylethyl)benzhydrol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction mechanisms and metabolic processes .

Properties

CAS No.

4082-38-6

Molecular Formula

C24H33NO

Molecular Weight

351.5 g/mol

IUPAC Name

3-[cycloheptyl(methyl)amino]-2-methyl-1,1-diphenylpropan-1-ol

InChI

InChI=1S/C24H33NO/c1-20(19-25(2)23-17-11-3-4-12-18-23)24(26,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-16,20,23,26H,3-4,11-12,17-19H2,1-2H3

InChI Key

OXTQHELIHQKFDF-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C1CCCCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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